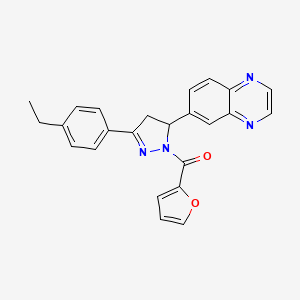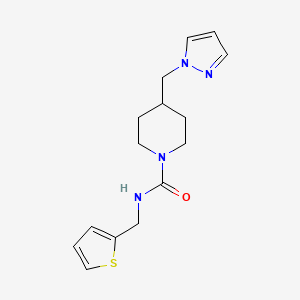![molecular formula C14H15NO2 B2377652 4-[(4-Methoxybenzyl)amino]phenol CAS No. 63760-17-8](/img/structure/B2377652.png)
4-[(4-Methoxybenzyl)amino]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Methoxybenzyl)amino]phenol is an organic compound with the molecular formula C14H15NO2 and a molecular weight of 229.28 g/mol . This compound is characterized by the presence of a methoxybenzyl group attached to an amino group, which is further connected to a phenol ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxybenzyl)amino]phenol typically involves the reaction of 4-methoxybenzylamine with 4-nitrophenol, followed by reduction of the nitro group to an amino group . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for the reduction step.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Methoxybenzyl)amino]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used under basic conditions.
Major Products
The major products formed from these reactions include quinones from oxidation, amines from reduction, and substituted phenols from nucleophilic substitution.
Aplicaciones Científicas De Investigación
4-[(4-Methoxybenzyl)amino]phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 4-[(4-Methoxybenzyl)amino]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxybenzyl group enhances the compound’s ability to bind to active sites, thereby inhibiting enzyme activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzylamine: Similar in structure but lacks the phenol group.
4-Aminophenol: Contains an amino group attached to a phenol ring but lacks the methoxybenzyl group.
4-Methoxyphenol: Contains a methoxy group attached to a phenol ring but lacks the amino group.
Uniqueness
4-[(4-Methoxybenzyl)amino]phenol is unique due to the presence of both the methoxybenzyl and phenol groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.
Propiedades
IUPAC Name |
4-[(4-methoxyphenyl)methylamino]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-17-14-8-2-11(3-9-14)10-15-12-4-6-13(16)7-5-12/h2-9,15-16H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZVFVARBVQZAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-chlorophenoxy)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2377569.png)
![N-(4-ethoxyphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2377570.png)
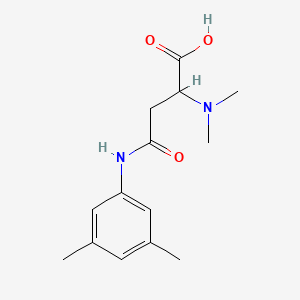
![3-(Benzenesulfonyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]quinoline](/img/structure/B2377576.png)
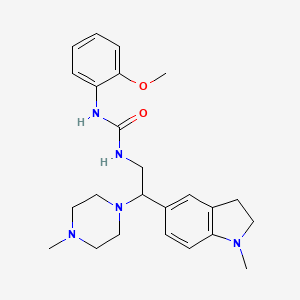
![N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2377578.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide](/img/structure/B2377579.png)
![ethyl 4-{[(E)-(4-heptylphenyl)methylidene]amino}benzenecarboxylate](/img/structure/B2377580.png)
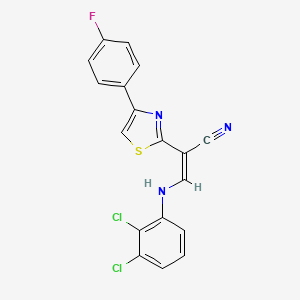
![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2377584.png)
![methyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2377587.png)
![N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzamide](/img/structure/B2377588.png)
